4-Chloro-3-(chloromethyl)aniline, also known by its IUPAC name, is an organic compound with the molecular formula and a molecular weight of approximately 141.6 g/mol. This compound is characterized by the presence of both chloro and amino functional groups, making it a significant member of the arylamine class. It is primarily utilized in research settings due to its reactivity and potential applications in various chemical syntheses.
4-Chloro-3-(chloromethyl)aniline is classified as an aryl amine, which refers to compounds containing an amino group attached to an aromatic ring. It is commonly sourced from chemical suppliers like BenchChem and Chemsrc, which provide detailed specifications including purity levels, typical uses, and safety data sheets .
The synthesis of 4-Chloro-3-(chloromethyl)aniline can be performed through several methods:
The synthesis often requires careful control of reaction parameters such as temperature, pressure, and concentration to optimize yield and minimize byproducts. The use of inert atmospheres may also be necessary to prevent unwanted side reactions.
The molecular structure of 4-Chloro-3-(chloromethyl)aniline consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and a chloro group (-Cl) attached to the aromatic amine:
InChI=1S/C7H8ClN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2C1=CC(=CC=C1CCl)N4-Chloro-3-(chloromethyl)aniline participates in various chemical reactions typical for arylamines:
The choice of reagents and conditions significantly affects the outcomes of these reactions, often requiring optimization for specific applications.
The mechanism by which 4-Chloro-3-(chloromethyl)aniline exerts its effects involves several biochemical pathways:
Studies indicate that this compound can alter gene expression related to inflammatory responses and metabolic processes, showcasing its potential biological significance.
4-Chloro-3-(chloromethyl)aniline has several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: